E3 ligase Ligand-Linker Conjugates 10

Catalog No.
S006852
CAS No.
M.F
C32H47ClN4O6S
M. Wt
651.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugates 10

Product Name

E3 ligase Ligand-Linker Conjugates 10

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C32H47ClN4O6S

Molecular Weight

651.3 g/mol

InChI

InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1

InChI Key

VVGFRQKHZOZAAG-UWPQIUOOSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCCCCCCl)O

Description

E3 ligase Ligand-Linker Conjugates 10 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

Function in PROTAC Design

PROTACs are bifunctional molecules designed to recruit target proteins for ubiquitination and subsequent degradation by the cellular machinery. E3 LLC 10 fulfills two key roles in PROTAC design:

  • E3 Ligase Ligand

    One end of the molecule binds to a specific E3 ligase enzyme. E3 ligases are responsible for attaching a small protein called ubiquitin to other proteins. Ubiquitination is a cellular signal that marks proteins for degradation.

  • Linker

    E3 LLC 10 also incorporates a linker, a spacer molecule that connects the E3 ligase binding domain to another domain targeting the protein of interest.

In a complete PROTAC molecule, the linker is further conjugated to a ligand that specifically binds to the target protein. This tripartite structure brings the target protein and the E3 ligase in close proximity, facilitating ubiquitination and ultimately leading to the degradation of the target protein.

Source

E3 LLC 10 as a Cereblon Ligand

E3 LLC 10 specifically functions as a ligand for the E3 ligase called Cereblon (CRBN). This makes it a valuable tool for researchers developing PROTACs that target proteins for degradation via the CRBN pathway. Thalidomide, a known teratogenic drug, is the E3 ligase ligand component of E3 LLC 10.

E3 ligase Ligand-Linker Conjugates 10 is a synthetic compound designed for use in the innovative field of proteolysis-targeting chimeras, commonly referred to as PROTACs. This compound integrates a ligand that binds to an E3 ubiquitin ligase with a linker that facilitates the connection to a target protein. The chemical structure of E3 ligase Ligand-Linker Conjugates 10 is represented by the molecular formula C32H47ClN4O6S, indicating its complex composition that includes various functional groups essential for its biological activity and interaction with proteins .

  • The E3 Ligase Ligand-Linker Conjugate binds to the target protein through its target protein ligand.
  • The linker allows the E3 ligase ligand to come into proximity with the E3 ubiquitin ligase.
  • This binary interaction between the conjugate and the ligase recruits the target protein to the E3 ligase complex.
  • The E3 ligase then transfers ubiquitin molecules onto the target protein, marking it for degradation by the proteasome.
  • Data on the safety and hazards of specific E3 Ligase Ligand-Linker Conjugates is still emerging as the field is relatively young.
  • However, some potential concerns include:
    • Off-target effects: The drug might target unintended proteins due to non-specific interactions.
    • Toxicity: The linker or other components might have inherent toxic properties.

The primary chemical reaction involving E3 ligase Ligand-Linker Conjugates 10 is the formation of ternary complexes with target proteins and E3 ligases. This process begins with the binding of the ligand to the E3 ligase, followed by the recruitment of the target protein via the linker. Once assembled, the E3 ligase catalyzes the transfer of ubiquitin molecules onto lysine residues of the target protein, marking it for degradation by the 26S proteasome. This ubiquitination process is crucial for regulating protein levels within cells and is a significant mechanism in cellular homeostasis and signaling pathways .

E3 ligase Ligand-Linker Conjugates 10 exhibits potent biological activity due to its role in mediating targeted protein degradation. By facilitating the ubiquitination of specific proteins, this compound can effectively reduce the levels of proteins implicated in various diseases, including cancer and neurodegenerative disorders. Its ability to selectively degrade unwanted proteins makes it a valuable tool in therapeutic applications, allowing for precise modulation of cellular pathways .

The synthesis of E3 ligase Ligand-Linker Conjugates 10 involves several key steps:

  • Preparation of Ligands: The initial step includes synthesizing or acquiring specific ligands that can effectively bind to chosen E3 ligases.
  • Linker Attachment: A suitable linker is then chemically conjugated to the ligand. This linker must be optimized for stability and efficiency in connecting to target proteins.
  • Purification: Following synthesis, the compound undergoes purification processes such as chromatography to ensure high purity and yield.
  • Characterization: Finally, various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, are employed to confirm the structure and purity of E3 ligase Ligand-Linker Conjugates 10 .

E3 ligase Ligand-Linker Conjugates 10 has several applications in biomedical research and drug development:

  • Targeted Protein Degradation: The primary application is in developing PROTACs for targeted degradation of disease-associated proteins.
  • Cancer Therapy: It has potential use in therapies aimed at degrading oncoproteins that drive cancer progression.
  • Neurodegenerative Diseases: The compound may also be utilized in strategies to remove toxic proteins associated with neurodegenerative conditions like Alzheimer's disease .

Interaction studies involving E3 ligase Ligand-Linker Conjugates 10 focus on its binding affinity and specificity toward various E3 ligases and target proteins. These studies typically employ techniques such as surface plasmon resonance and fluorescence polarization to quantify interactions. Understanding these interactions is crucial for optimizing PROTAC design, ensuring effective degradation of target proteins while minimizing off-target effects .

E3 ligase Ligand-Linker Conjugates 10 shares similarities with other compounds used in PROTAC technology but has unique features that distinguish it from its counterparts. Here are some similar compounds:

  • E3 Ligase Ligand-Linker Conjugate 48: Utilizes a different ligand but serves similar functions in targeted degradation.
  • cIAP1 Ligand-Linker Conjugate 10: Incorporates an inhibitor of apoptosis protein ligand, focusing on distinct biological pathways.
  • E3 Ligase Ligand-Linker Conjugate 15: Another variant used for similar applications but may differ in linker properties.

Unique Features of E3 Ligase Ligand-Linker Conjugates 10

  • Specificity: Tailored for specific E3 ligases, enhancing selectivity in targeting.
  • Linker Design: Optimized linker chemistry allows for better stability and efficacy in binding target proteins.
  • Broad Applicability: Versatile use across different therapeutic areas compared to more specialized compounds .

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

650.2904841 g/mol

Monoisotopic Mass

650.2904841 g/mol

Heavy Atom Count

44

Dates

Modify: 2024-04-14
[1]. US 20170121321 A1[2]. Lai AC, et al. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angew Chem Int Ed Engl. 2016 Jan 11;55(2):807-10.

Explore Compound Types